molecular formula C17H21N5O2 B10918620 3,6-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10918620
M. Wt: 327.4 g/mol
InChI Key: DYULOCVUXZECNJ-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique structure combining multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors

    Formation of Oxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazolo[5,4-b]pyridine ring.

    Introduction of Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction involving hydrazine derivatives and diketones.

    Functionalization: The final step involves the coupling of the pyrazole-substituted intermediate with the carboxamide group under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,6-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

3,6-dimethyl-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H21N5O2/c1-10(9-22-6-5-11(2)20-22)8-18-16(23)14-7-12(3)19-17-15(14)13(4)21-24-17/h5-7,10H,8-9H2,1-4H3,(H,18,23)

InChI Key

DYULOCVUXZECNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)CNC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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